

Ophiopogonin D: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Ophiopogonin D'	
Cat. No.:	B2366782	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on Ophiopogonin D, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. It includes guidance on sourcing, purity standards, and detailed protocols for its application in in-vitro and in-vivo research. Ophiopogonin D has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2]

Supplier and Purity Standards

For research applications, it is crucial to source Ophiopogonin D of high purity to ensure the reliability and reproducibility of experimental results. Several reputable suppliers offer research-grade Ophiopogonin D, typically with a purity of >98%, as verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative suppliers and their typical purity standards.



Supplier	Catalog Number (Example)	Purity Specification	Analytical Methods
BioCrick	BCN2645	>98%	HPLC, NMR
GlpBio	GN10756	>98.00%	HPLC, HNMR
MOLNOVA	M20583	98%	HPLC, NMR
Biosynth	RBA75355	Not specified, for research	Not specified
ChemFaces	CFN99008	>98%	HPLC, NMR
AOBIOUS	AOB8637	>98%	HPLC, NMR
MedChemExpress	HY-N0345	99.89%	LC/MS, NMR
Alfa Chemistry	ALPE41753553	≥98%	Not specified
Sigma-Aldrich	PHL82614	≥95.0% (HPLC)	HPLC

Note: This table is not exhaustive and researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and quality control.

Experimental Protocols

The following are detailed methodologies for key experiments involving Ophiopogonin D, compiled from various research publications.

In Vitro Anti-Cancer Activity Assessment

- a) Cell Culture and Treatment:
- Cell Lines: Human breast cancer cell line (MDA-MB-231), human non-small cell lung carcinoma (A549), human melanoma cells (MDA-MB-435).
- Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.



- Ophiopogonin D Preparation: Dissolve Ophiopogonin D in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Dilute the stock solution with culture medium to the desired final concentrations (e.g., 5, 10, 20, 40, 80 μM). Ensure the final DMSO concentration in the culture medium is below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
 [3]
- Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of Ophiopogonin D. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
- b) Cell Viability Assay (MTT Assay):
- After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
- Incubate the plate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (vehicle-treated) group.
- c) Apoptosis Assay (Annexin V-FITC/PI Staining):
- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.



- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Pathways

- Protein Extraction: After treatment with Ophiopogonin D, wash cells with cold PBS and lyse them in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 μg) on a 10% or 12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Examples of target proteins and their roles in Ophiopogonin D-mediated signaling include:
 - Anti-inflammatory pathway: NF-κB, p-IκBα, TNF-α, IL-6.[4]
 - Anti-cancer/metastasis pathway: MMP-9, p-p38, p-STAT3, p-Akt, β-catenin.[1][3][5]
 - Apoptosis pathway: Cleaved Caspase-3, PARP, Bcl-2, Bax.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.



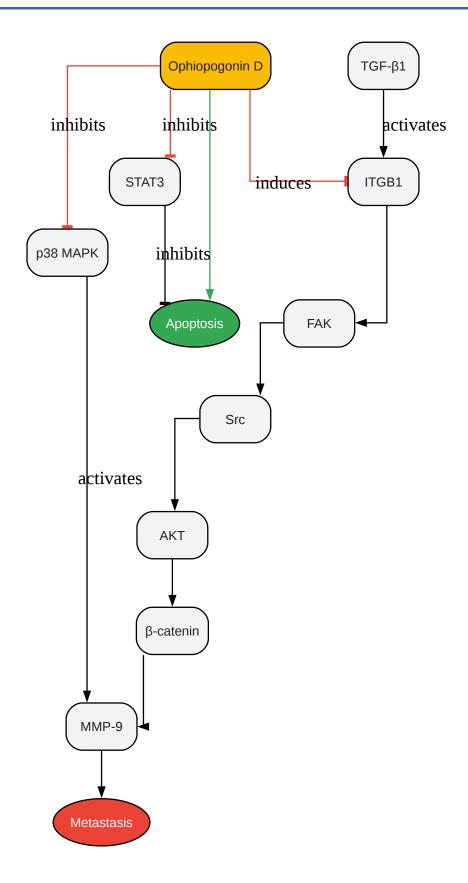
In Vivo Anti-inflammatory Activity Assessment

- Animal Model: Male Sprague-Dawley rats or BALB/c mice.
- Induction of Inflammation: Induce inflammation using models such as zymosan A-induced peritonitis or carrageenan-induced paw edema.[6]
- Ophiopogonin D Administration: Administer Ophiopogonin D orally (e.g., 1, 2, 5, 10 mg/kg body weight) suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[4]
 [6]
- Assessment:
 - Leukocyte Migration: In the peritonitis model, collect peritoneal fluid and count the number of migrated leukocytes.[6]
 - Edema Measurement: In the paw edema model, measure the paw volume at different time points after carrageenan injection.
 - Tissue Analysis: Collect relevant tissues (e.g., kidney in a diabetic nephropathy model) for histological examination and western blot analysis of inflammatory markers.[4]

Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by Ophiopogonin D.

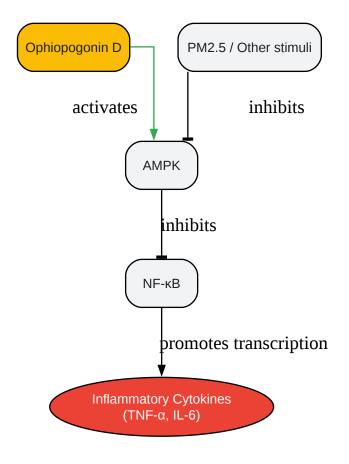




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 $\label{lem:caption:Dispersion} \textbf{Caption: Ophiopogonin D inhibits cancer cell metastasis and induces apoptosis.}$





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Caption: Ophiopogonin D anti-inflammatory mechanism via the AMPK/NF-kB pathway.

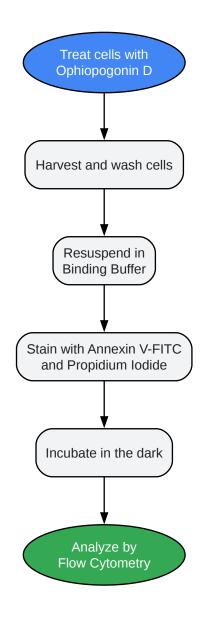
Experimental Workflows



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Caption: General workflow for Western Blot analysis.





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Caption: Workflow for apoptosis detection by flow cytometry.

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